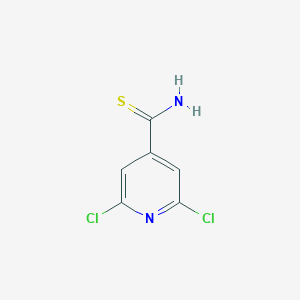

2,6-Dichloropyridine-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2S/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDZCVBAYMPTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381879 | |

| Record name | 2,6-dichloropyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-46-3 | |

| Record name | 2,6-Dichloro-4-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloropyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloropyridine 4 Carbothioamide

Retrosynthetic Analysis of 2,6-Dichloropyridine-4-carbothioamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis for this compound identifies key bond disconnections that suggest a logical forward synthetic route.

The primary disconnection is at the carbon-sulfur double bond (C=S) of the thioamide functional group. This transformation, a thionation, points to a carboxamide as the immediate precursor. This is a common and reliable transformation in organic synthesis.

Retrosynthetic Scheme:

Target Molecule: this compound

Disconnection 1 (C=S bond): A functional group interconversion (FGI) suggests that the thioamide can be synthesized from the corresponding amide, 2,6-Dichloropyridine-4-carboxamide. This step is typically achieved using a thionating agent like Lawesson's Reagent or Phosphorus Pentasulfide (P₂S₅).

Disconnection 2 (C-N amide bond): The amide bond of 2,6-Dichloropyridine-4-carboxamide can be disconnected to reveal an acid chloride (2,6-Dichloropyridine-4-carbonyl chloride) and an ammonia (B1221849) source. This represents a standard nucleophilic acyl substitution reaction.

Disconnection 3 (C-Cl of acid chloride): A further FGI on the acid chloride points to the more stable precursor, 2,6-Dichloropyridine-4-carboxylic acid. This conversion is a common reaction using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Disconnection 4 (C-Cl and C-OH bonds): The dichlorinated pyridine (B92270) ring of 2,6-Dichloropyridine-4-carboxylic acid can be traced back to a dihydroxypyridine precursor. This suggests a chlorination reaction of a readily available starting material, such as 2,6-Dihydroxypyridine-4-carboxylic acid, also known as Citrazinic Acid.

This logical deconstruction provides a clear and feasible synthetic pathway, starting from citrazinic acid and proceeding through the carboxylic acid, acid chloride, and carboxamide intermediates to arrive at the final thioamide product.

Synthesis of Key Precursors: 2,6-Dichloropyridine-4-carboxylic Acid and its Derivatives

The successful synthesis of the target thioamide hinges on the efficient preparation of its precursors. This section details the established routes to obtain these critical intermediates.

Routes to 2,6-Dichloropyridine-4-carboxylic Acid (e.g., from Citrazinic Acid)

The primary route for synthesizing 2,6-Dichloropyridine-4-carboxylic acid involves the chlorination of Citrazinic Acid (2,6-Dihydroxypyridine-4-carboxylic acid). nih.gov This transformation replaces the two hydroxyl groups on the pyridine ring with chlorine atoms.

Table 1: Synthesis of 2,6-Dichloropyridine-4-carboxylic Acid

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Citrazinic Acid | POCl₃ | High temperature, Autoclave | 2,6-Dichloropyridine-4-carboxylic acid sciencemadness.org |

Formation of 2,6-Dichloropyridine-4-carbonyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard activating step for subsequent reactions, such as amidation. 2,6-Dichloropyridine-4-carboxylic acid is converted to its corresponding acid chloride, 2,6-Dichloropyridine-4-carbonyl chloride, using common chlorinating agents.

A widely used and effective method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.

Table 2: General Conditions for Acid Chloride Formation

| Starting Material | Reagent | Catalyst | Conditions | Product |

|---|

Preparation of 2,6-Dichloropyridine-4-carboxamides (as Precursors to Thioamides)

With the reactive acid chloride in hand, the corresponding carboxamide can be readily prepared through a nucleophilic acyl substitution reaction with an amine. To form the primary amide, 2,6-Dichloropyridine-4-carboxamide, the acid chloride is treated with ammonia or an equivalent source.

The general procedure involves dissolving the acid chloride in an appropriate solvent and adding an amine, often in the presence of a base to neutralize the HCl generated during the reaction. nih.govmdpi.com This reaction is typically fast and efficient, leading to high yields of the desired amide.

Direct Synthesis of this compound

The final step in the synthetic sequence is the conversion of the carboxamide's carbonyl group (C=O) into a thiocarbonyl group (C=S), a process known as thionation.

Thionation Reactions (e.g., using Lawesson's Reagent or P₂S₅)

The most common and effective method for the thionation of amides is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.org This reagent is preferred over others like phosphorus pentasulfide (P₄S₁₀) because it often requires milder conditions and gives cleaner reactions with higher yields. organic-chemistry.orgnih.gov

The reaction mechanism involves the interaction of the carbonyl oxygen with the Lawesson's Reagent to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the final thioamide product. organic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's Reagent in an inert solvent such as toluene. nih.gov

Table 3: Thionation of Amide to Thioamide

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

This synthetic methodology provides a reliable and well-documented path to access this compound from simple precursors.

Alternative Synthetic Approaches for Pyridine-4-carbothioamides (General Methodologies)

The synthesis of pyridine-4-carbothioamides can be achieved through several general methodologies, typically involving the construction of the carbothioamide moiety on a pre-existing pyridine ring. A prevalent method involves the condensation of a corresponding pyridine-4-carboxaldehyde with a sulfur-containing nucleophile.

One of the most direct routes is the reaction of a pyridine-4-carboxaldehyde derivative with thiosemicarbazide. tandfonline.commdpi.com This condensation reaction is typically carried out in an alcoholic solvent, such as ethanol, often at room temperature. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which in this context is the final pyridine-4-carbothioamide product. mdpi.comnih.gov The process is generally efficient, yielding the desired product through precipitation and subsequent purification by recrystallization. tandfonline.com

Another versatile approach is the thionation of a corresponding pyridine-4-carboxamide. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed to convert the carbonyl group of the amide into a thiocarbonyl group, thus forming the carbothioamide. This method is advantageous when the corresponding carboxamide is more readily accessible than the aldehyde.

Multi-component reactions also offer an efficient pathway to highly substituted pyridine rings, which can then be further functionalized to introduce the carbothioamide group. chim.itresearchgate.netresearchgate.net For instance, Hantzsch-type syntheses or other condensation strategies can yield pyridine scaffolds that bear a nitrile or ester group at the C-4 position. A nitrile group can be converted to a primary thioamide via reaction with hydrogen sulfide (B99878) or other thio-transfer reagents. An ester can be converted to an amide and subsequently thionated.

A summary of general synthetic approaches is presented in the table below.

| Starting Material | Reagent(s) | Product | Typical Conditions | Reference |

| Pyridine-4-carboxaldehyde | Thiosemicarbazide | Pyridine-4-carbothioamide | Ethanol, Room Temperature | tandfonline.commdpi.com |

| Pyridine-4-carboxamide | Lawesson's Reagent / P₄S₁₀ | Pyridine-4-carbothioamide | Anhydrous solvent (e.g., Toluene, Dioxane), Heat | N/A |

| 4-Cyanopyridine (B195900) | Hydrogen Sulfide (H₂S) | Pyridine-4-carbothioamide | Base catalyst (e.g., Pyridine, Triethylamine) | N/A |

Derivatization and Structural Modifications of this compound

This compound possesses three reactive sites amenable to structural modification: the carbothioamide group and the two chlorine-bearing carbon atoms on the pyridine ring.

The carbothioamide functional group is a versatile handle for a variety of chemical transformations. The sulfur atom is nucleophilic and can be targeted by electrophiles. For example, S-alkylation with alkyl halides can produce thioimidate salts, which are useful intermediates.

The carbothioamide group can also participate in cyclization reactions to form various five-membered heterocycles. Reaction with α-haloketones can lead to the formation of thiazole rings, a common structural motif in medicinal chemistry. Furthermore, conversion of the carbothioamide into other functional groups is possible. For instance, hydrolysis can convert it to the corresponding carboxamide, while reaction with amines in the presence of a coupling agent like mercury(II) oxide can yield amidines. Oxidative cyclization can lead to the formation of 1,3,4-oxadiazole or thiadiazole rings, depending on the reagents used. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Resulting Moiety | Reference |

| S-Alkylation | Alkyl Halide (R-X) | Thioimidate | N/A |

| Cyclization | α-Haloketone | Thiazole ring | researchgate.net |

| Conversion | H₂O, H⁺ or OH⁻ | Carboxamide | N/A |

| Heterocycle Formation | Hydrazide, Oxidizing agent | 1,3,4-Oxadiazole/Thiadiazole | nih.gov |

The pyridine ring of this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of both the ring nitrogen and the 4-carbothioamide group. This electronic profile makes the chlorine-substituted C-2 and C-6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com

A wide array of nucleophiles can be employed to displace the chloride leaving groups. The reaction can be performed sequentially, allowing for the synthesis of unsymmetrically substituted pyridines, or with an excess of the nucleophile to achieve disubstitution.

Amination: Primary and secondary amines react readily with 2,6-dichloropyridines, often with heating, to yield 2-amino- or 2,6-diamino-pyridine derivatives. youtube.com The regioselectivity can sometimes be influenced by the steric bulk of the nucleophile and the specific reaction conditions. stackexchange.com

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the chlorine atoms to form the corresponding ethers.

Thiolation: Thiolates are effective nucleophiles for SNAr reactions, leading to the formation of thioethers.

The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The stability of this intermediate is crucial for the reaction to occur, and it is effectively stabilized by the electron-withdrawing groups present on the ring.

| Nucleophile | Reagent Example | Product at C-2/C-6 | Reference |

| Amine | 1-Methylpiperazine | Substituted aminopyridine | researchgate.net |

| Amine | General R-NH₂ | 2-Amino-6-chloropyridine | youtube.com |

| Thiol | Glutathione (GSH) | 2-Glutathionyl-6-chloropyridine | researchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-6-chloropyridine | N/A |

The synthesis of poly-substituted analogues can be approached by combining the methodologies described above. One strategy involves the sequential or differential functionalization of the C-2 and C-6 positions of this compound via SNAr reactions. By carefully selecting nucleophiles and controlling reaction stoichiometry, one can introduce two different substituents at these positions. For example, reaction with one equivalent of a primary amine followed by a second reaction with a different nucleophile, such as an alkoxide, would yield a 2-amino-6-alkoxy-pyridine-4-carbothioamide derivative.

Subsequently, the carbothioamide moiety at the C-4 position can be modified as detailed in section 2.4.1 to introduce further diversity. This could involve cyclization to form a thiazole, which would result in a highly functionalized, poly-substituted heterocyclic system.

Alternatively, one could begin with a more complex, pre-substituted pyridine core and introduce the carbothioamide group in a later synthetic step. nih.gov Multi-component reactions are particularly powerful for rapidly assembling substituted pyridine frameworks that can then undergo further transformations. chim.itresearchgate.net For example, a four-component reaction could yield a polysubstituted pyridine with a cyano group at the 4-position, which can then be converted to the target carbothioamide.

Biological Activities and Molecular Mechanisms of 2,6 Dichloropyridine 4 Carbothioamide and Analogues

Antimicrobial Efficacy

The pyridine (B92270) nucleus is a core component in numerous compounds exhibiting potent antimicrobial properties. The incorporation of various functional groups and the fusion with other heterocyclic rings can enhance this activity, leading to the development of novel agents against a range of pathogens. nih.govnih.gov

Antibacterial Activity (e.g., against Mycobacterium strains, S. aureus)

Analogues of 2,6-Dichloropyridine-4-carbothioamide have shown significant promise as antibacterial agents, particularly against resilient pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.

Novel amides combining pyridine-4-carbohydrazide (a structural relative of isoniazid) with other antimicrobial agents have demonstrated potent efficacy against M. tuberculosis. nih.gov Many of these derivatives exhibit minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, outperforming isoniazid in some cases. nih.gov These compounds were also found to be effective against M. kansasii and multidrug-resistant (MDR) strains of Mycobacterium. nih.gov For instance, one pyridine-containing oxadiazole derivative was reported to be 10 times more active than isoniazid against a drug-resistant strain of M. tuberculosis.

Similarly, various pyridine analogues have been evaluated against S. aureus. Oxazolo[4,5-b]pyridine derivatives have been identified as effective agents against methicillin-resistant S. aureus (MRSA). nih.gov In one study, 2-phenyloxazolo[4,5-b]pyridine showed an activity of 1.56 to 3.12 μg/mL against MRSA. nih.gov Other research has highlighted that pyridine compounds containing a 1,3,4-oxadiazole ring exhibit promising activity against both S. aureus and Staphylococcus epidermidis. The antibacterial efficacy of some pyridine derivatives is comparable to standard drugs like norfloxacin. nih.gov

| Compound/Analogue Class | Target Organism | Observed Activity (MIC) |

|---|---|---|

| Pyridine-4-carbohydrazide derivatives | Mycobacterium tuberculosis | ≤0.25 μM nih.gov |

| Pyridine-containing oxadiazole | Drug-resistant M. tuberculosis | 10x more active than isoniazid |

| 2-Phenyloxazolo[4,5-b]pyridine | Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.12 µg/mL nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM researchgate.net |

Antifungal Activity

The structural framework of pyridine is also conducive to antifungal activity. Pyridine carboxamide derivatives, for example, have been designed and synthesized as potential fungicides. nih.govnih.gov In one study, several novel pyridine carboxamide derivatives showed moderate to good in vitro antifungal activity. nih.gov Specifically, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant in vivo efficacy against Botrytis cinerea, a common plant pathogen. nih.govnih.gov The activity of this compound was found to be comparable to the commercial fungicide thifluzamide. nih.govnih.gov

Other pyridine derivatives have also been reported to possess antifungal properties against human pathogens such as Candida albicans and Aspergillus fumigates. nih.govchempanda.com The introduction of pyridine moieties to chitosan has been shown to substantially increase its native antifungal activity. chempanda.com

Proposed Mechanisms of Antimicrobial Action

The mechanisms through which pyridine analogues exert their antimicrobial effects are diverse and depend on their specific chemical structures.

For antifungal pyridine carboxamides, a primary proposed mechanism is the inhibition of succinate dehydrogenase (SDH). nih.govnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration, leading to fungal cell death. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the active site of SDH. nih.govnih.gov

In the context of antibacterial action, one proposed mechanism for certain pyridine derivatives is metal sequestration. nih.govnih.gov Pyridine-2,6-dithiocarboxylic acid, for example, acts as a metal chelator. By binding to essential metal ions like iron, it deprives bacteria of necessary cofactors for enzymatic reactions, thereby inhibiting growth. nih.govnih.gov Other potential mechanisms include the disruption of bacterial cell walls and the inhibition of key enzymes like DNA gyrase. nih.gov

Antiproliferative and Anticancer Research

The pyridine scaffold is a key feature in numerous anticancer agents, and research continues to uncover new derivatives with potent antiproliferative activity. ijpsonline.comchemijournal.com These compounds have been shown to be effective against a variety of cancer cell lines, operating through several distinct mechanisms of action.

In Vitro Antiproliferative Studies

A wide array of pyridine analogues has been synthesized and tested for cytotoxic effects against various human cancer cell lines. Studies on 2,4-diphenyl-5H-indeno[1,2-b]pyridines modified with chlorine atoms showed significant cytotoxic effects, particularly against T47D breast cancer cells. nih.gov Similarly, novel pyridine-urea derivatives exhibited potent growth inhibitory effects against leukemia, lung, colon, prostate, and breast cancer cell lines. nih.gov

Dehydroabietylamine pyridine derivatives have also been investigated, with some showing high antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values as low as 0.52 µM and 0.49 µM, respectively. portlandpress.com Furthermore, 2,6-disubstituted imidazo[4,5-b]pyridines have demonstrated pronounced activity against pancreatic (Capan-1) and leukemia (K-562) cell lines, among others. nih.gov The antiproliferative activity is often dependent on the specific substitutions on the pyridine ring and associated structures. nih.govnih.gov

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Dehydroabietylamine pyridine (L1) | HepG2 (Liver) | 0.52 portlandpress.com |

| Dehydroabietylamine pyridine (L3) | MCF-7 (Breast) | 0.49 portlandpress.com |

| Imidazo[4,5-b]pyridine (Compound 19) | Capan-1 (Pancreatic) | 1.45 nih.gov |

| Pyridine-urea (Compound 8e) | VEGFR-2 (Kinase Assay) | 3.93 nih.gov |

| Pyridine-1,3,4-oxadiazole hybrid (Compound 12) | MCF-7 (Breast) | 0.5 acs.org |

| Steroidal pyridine derivative (Compound 8) | PC-3 (Prostate) | 1.55 ijpsonline.com |

| Pyrano-pyridine derivative (4-CP.P) | K562 (Leukemia) | 20 researchgate.net |

Proposed Mechanisms of Action (e.g., Selective Cytotoxicity, Autophagy Induction)

The anticancer effects of pyridine analogues are mediated by a variety of molecular mechanisms, including the induction of programmed cell death and selective targeting of cancer cells.

Selective Cytotoxicity: A crucial goal in cancer therapy is to eliminate cancer cells without harming healthy ones. nih.gov Certain thallium(III) complexes containing pyridine-dicarboxylate derivatives have exhibited selective and potent cytotoxic effects on cancer cell lines (A375 melanoma, HT29 colon) while showing weaker cytotoxicity against normal human foreskin fibroblast (HFF) cells. nih.gov This selectivity is a highly desirable trait for potential anticancer drugs. Studies have also shown that many synthesized pyridine derivatives demonstrate low cytotoxicity against non-tumor cell lines, indicating a favorable safety profile. nih.gov

Autophagy Induction: Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. Its induction is a known mechanism of action for some anticancer drugs. researchgate.net Novel pyridine compounds hybridized with a 1,3,4-oxadiazole moiety have been shown to act as inducers of both apoptosis and autophagy in MCF-7 breast cancer cells. acs.org

Other proposed mechanisms for the anticancer activity of pyridine analogues include:

Apoptosis Induction: Many pyridine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. portlandpress.com This is often achieved through mitochondria-mediated pathways, involving the production of reactive oxygen species (ROS), activation of caspases, and regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. researchgate.netnih.govnih.gov

Cell Cycle Arrest: Some compounds, such as iron chelators derived from 2,6-diacetylpyridine bis(acylhydrazones), have been shown to cause cell cycle arrest, typically in the S phase. nih.gov This prevents cancer cells from progressing through their division cycle and proliferating.

Enzyme Inhibition: Pyridine-based compounds can act as inhibitors of key enzymes involved in cancer progression. For example, some pyridine-ureas are effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Others have been found to inhibit ribonucleotide reductase or topoisomerases. nih.govnih.gov

Enzyme Modulatory Activities

The pyridine carbothioamide scaffold has been investigated for its ability to interact with and modulate the activity of various enzymes, demonstrating a range of inhibitory effects.

Urease Inhibition and its Significance

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Its activity is implicated in several pathological conditions, including those caused by ureolytic bacteria like Helicobacter pylori, which are linked to gastric ulcers and stomach cancer. The inhibition of urease is a key therapeutic strategy to combat such infections.

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their anti-urease activity. Among these, certain chlorinated pyridine carbothioamide analogues have shown significant inhibitory potential. For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide demonstrated potent inhibition against urease with a half-maximal inhibitory concentration (IC50) value of 1.07 ± 0.043 µM. nih.govresearchgate.netnih.gov This activity highlights the potential of the chlorinated pyridine carbothioamide structure as a basis for developing effective urease inhibitors. nih.govresearchgate.netnih.gov

Table 1: Urease Inhibitory Activity of Pyridine Carbothioamide Analogues

| Compound | IC50 (µM) |

|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 |

| Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH)

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary catalyst in the degradation of prostaglandins, such as PGE2. nih.gov As a negative regulator of tissue repair and regeneration, its inhibition can elevate local prostaglandin levels, thereby promoting healing processes. nih.govnih.gov While various small molecules have been identified as potent 15-PGDH inhibitors, research specifically documenting the inhibitory activity of this compound or its direct analogues against 15-PGDH has not been established in the reviewed scientific literature.

Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and aging. nih.govmdpi.com The modulation of sirtuin activity by small molecules is an area of intense research for its therapeutic potential in age-related diseases. mdpi.comnih.gov However, based on available scientific reports, the specific modulatory effects of this compound or its analogues on sirtuin activity have not been documented.

Interaction with Other Biological Targets

The interaction of this compound and its analogues has been considered for several other enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Research into derivatives of 2-amino-4,6-dimethylpyridine, which include thiocarbamides (a class of compounds structurally related to carbothioamides), found them to be moderately active inhibitors of both AChE and BChE. nih.gov The study indicated that replacing the amide oxygen with sulfur, as is the case in a carbothioamide, enhances binding affinity. nih.gov

Other Enzymes: Based on a review of available scientific literature, the specific inhibitory activities of this compound or its close analogues against COX-1, COX-2, Nitric Oxide Synthase, BACE, Cathepsin D, NAPE-PLD, Glucose-6-phosphatase, α-Amylase, and α-Glucosidase have not been reported.

Photosynthesis Inhibition in Plant Systems

Photosynthesis inhibitors are compounds that disrupt the process of photosynthesis in plants, often by targeting components of the photosystem II (PS II) complex. researchgate.net This activity is the basis for many commercial herbicides. A study on a structural analogue, 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide, revealed that it influences plant metabolism by inhibiting photosynthesis in spinach chloroplasts. aboutscience.eu This finding suggests that the pyridine-4-carbothioamide scaffold may possess herbicidal properties by interfering with the photosynthetic electron transport chain.

Elicitor Activity for Plant Secondary Metabolite Biosynthesis

Elicitors are compounds that, when applied to plant cells or tissues, stimulate defense responses and trigger the biosynthesis and accumulation of secondary metabolites. These metabolites often have significant value in the pharmaceutical and nutraceutical industries.

A synthetic benzylsulfanylpyridine derivative, 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide, has been identified as an effective elicitor. aboutscience.eu In a study using a Trifolium pratense (red clover) suspension culture, this compound was shown to significantly increase the production of isoflavonoids and flavonoids. The application of the elicitor at a concentration of 1 µmol L⁻¹ for 48 hours resulted in a notable increase in the cellular content of these valuable secondary metabolites. aboutscience.eu The study confirmed that the compound acts as an effective elicitor of the phenylpropanoid metabolism pathway. aboutscience.eu

Table 2: Elicitation Effect of a Pyridine-4-carbothioamide Analogue on Trifolium pratense Culture

| Metabolite Class | Parameter | Result after 48h Elicitation (1 µmol L⁻¹) |

|---|---|---|

| Isoflavonoids | Cellular Content | Significantly Increased |

| Flavonoids | Cellular Content | Significantly Increased |

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structural Determinants for Biological Potency

The biological potency of pyridine (B92270) derivatives is intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies on various series of pyridine-based compounds have revealed several key determinants for their activity. For instance, in a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, the substituents at the 2 and 6 positions play a crucial role in their tuberculostatic activity. Compounds with highly basic substituents such as pyrrolidine (B122466) and piperidine (B6355638) have demonstrated strong inhibition of standard strains of Mycobacterium tuberculosis. nih.gov

In the broader context of pyridine carboxamide and carbothioamide derivatives, the electronic properties of the substituents on the pyridine ring are critical. For example, the presence of electron-donating groups at the ortho position of the pyridine ring in carbothioamides has been shown to influence their inhibitory activity against urease. mdpi.com Conversely, electron-withdrawing groups at the meta position can lead to potent inhibition. mdpi.com

The substitution pattern on phenyl rings attached to the core structure also significantly impacts activity. In a study of pyrido[2,3-d]pyrimidin-7-ones, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to both improved potency and selectivity. researchgate.net Similarly, for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the presence of a pyridine-4-yl moiety on the carboxamide side chain was found to enhance inhibitory activity, suggesting the importance of hydrogen bonding or ionic interactions. mdpi.com

These findings collectively suggest that for 2,6-Dichloropyridine-4-carbothioamide, modifications of the chloro groups at the 2 and 6 positions, as well as substitutions on the carbothioamide functional group, would be critical areas for SAR exploration to modulate biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amazonaws.com This approach is instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their potency.

In the context of antitubercular drug discovery, QSAR studies have been successfully applied to various series of pyridine derivatives. amazonaws.comwjbphs.com These models often highlight the importance of specific molecular descriptors in determining the anti-mycobacterial efficacy of these compounds. Key descriptors that frequently correlate with biological activity include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Properties such as electronegativity and electron density have been shown to be pivotal for antituberculosis activity. nih.gov

Steric descriptors: Van der Waals volume is another descriptor that has been identified as playing a significant role. nih.gov

For example, a 3D-QSAR study on pyrazolo-pyrimidine derivatives identified compounds with high efficacy against M. tuberculosis H37Rv, demonstrating the predictive power of these models in designing potent antitubercular agents. benthamdirect.com The development of a robust QSAR model for this compound and its analogues would be invaluable for optimizing their activity by systematically modifying their structural features based on the model's predictions.

Comparative Molecular Field Analysis (CoMFA) in Ligand Design

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. This method provides contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding rational ligand design.

While specific CoMFA studies on this compound were not identified, this methodology has been extensively applied to structurally related heterocyclic compounds. For instance, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop 3D-QSAR models for 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors. The resulting models indicated that electrostatic, hydrophobic, and hydrogen-bond donor fields play crucial roles in their inhibitory activity. nih.gov

Similarly, a 3D-QSAR study on pyrimidine (B1678525) derivatives as inhibitors of the Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) has provided insights into their binding modes and interactions. researchgate.net The contour maps generated from such analyses can guide the optimization of lead compounds by indicating favorable and unfavorable regions for steric bulk and electrostatic charge. Applying CoMFA to a series of this compound analogues would offer a detailed 3D roadmap for structural modifications to enhance their desired biological effects.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method is crucial for understanding the mechanism of action of a compound and for structure-based drug design.

For pyridine-based compounds with potential antimycobacterial activity, a key target for molecular docking studies is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Docking studies of pyridine derivatives into the active site of InhA can reveal critical hydrogen bonding, hydrophobic, and other interactions that contribute to their inhibitory activity. nih.gov

In a broader context, molecular docking has been employed to study the interaction of pyridine carboxamide and carbothioamide derivatives with other enzymes, such as urease. These studies have demonstrated the involvement of hydrogen bonding, π-π stacking, and van der Waals interactions in the inhibition of the enzyme. mdpi.com For this compound, docking studies could elucidate its binding mode within a target active site, and the chlorine atoms at the 2 and 6 positions would be expected to participate in significant hydrophobic or halogen bonding interactions.

The table below summarizes some of the key protein-ligand interactions observed in docking studies of related pyridine derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase | Gly158, Met195, Pro38, Hie47 | H-bonding, Pi-cation |

| Pyrimidine derivatives | InhA (T2A mutant) | - | Hydrophobic interactions |

| Pyridine carbothioamides | Urease | - | H-bonding, π–π, van der Waals |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Key binding residues | - |

Conformational Analysis and Pharmacophore Mapping

Conformational analysis and pharmacophore mapping are essential computational tools for understanding the 3D structural requirements for a molecule's biological activity. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.

For antimycobacterial agents, ligand-based pharmacophore models have been developed for various classes of compounds, including imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. One such study generated a five-featured pharmacophore hypothesis (HHPRR), consisting of one positive charge, two hydrophobic groups, and two aromatic rings, which was crucial for their antimycobacterial activity. openpharmaceuticalsciencesjournal.com

The development of a pharmacophore model for this compound and its active analogues would provide a valuable template for virtual screening of compound libraries to identify novel scaffolds with similar activity profiles. Furthermore, understanding the preferred low-energy conformations of this compound is critical for accurate docking studies and for designing analogues with optimized binding geometries.

Coordination Chemistry and Metal Complexes of 2,6 Dichloropyridine 4 Carbothioamide Ligands

Synthesis and Characterization of Metal Complexes

There is no available scientific literature detailing the synthesis of metal complexes with 2,6-Dichloropyridine-4-carbothioamide as a ligand. Consequently, information on their characterization using techniques such as X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), or elemental analysis is also absent.

Influence of Complexation on Biological Activity

No studies have been published that investigate the biological or pharmacological activity of metal complexes of this compound. Therefore, there is no data on how complexation with different metal ions might influence its potential biological effects.

Applications in Material Science (e.g., Spin Crossover Complexes)

There is no information available regarding the application of this compound metal complexes in material science. This includes any potential use as spin crossover complexes, molecular magnets, catalysts, or functional materials.

Future Directions and Therapeutic Research Avenues for 2,6 Dichloropyridine 4 Carbothioamide

Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

The future development of 2,6-Dichloropyridine-4-carbothioamide as a therapeutic agent hinges on the strategic design and synthesis of advanced analogues with improved potency, selectivity, and pharmacokinetic profiles. The inherent reactivity of the pyridine (B92270) ring and the versatility of the carbothioamide group offer numerous opportunities for chemical modification.

The carbothioamide group is another focal point for modification. It is known to be a key pharmacophore in a variety of biologically active molecules. Analogues can be synthesized where the sulfur atom is replaced with an oxygen atom to yield the corresponding carboxamide, allowing for a direct comparison of the biological effects of these two functional groups. Furthermore, the terminal amino group of the carbothioamide can be substituted with a wide array of alkyl, aryl, or heterocyclic moieties to explore new chemical space and potentially enhance target binding.

The synthesis of these advanced analogues will likely involve multi-step reaction sequences. A potential synthetic route could start from a commercially available 2,6-dichloropyridine derivative, followed by the introduction of the carbothioamide functionality at the 4-position. Various synthetic methodologies for the formation of carbothioamides can be employed, including the reaction of the corresponding nitrile with hydrogen sulfide (B99878) or the use of Lawesson's reagent on the corresponding amide.

Table 1: Potential Modifications of this compound and their Rationale

| Position of Modification | Proposed Modification | Rationale for Enhanced Bioactivity |

| 2 and 6-positions | Substitution of Chlorine with Fluorine | Increased metabolic stability and altered electronic properties. |

| Substitution of Chlorine with Methyl groups | Increased lipophilicity and potential for enhanced membrane permeability. | |

| 4-position (Carbothioamide) | Replacement of Sulfur with Oxygen | To investigate the importance of the sulfur atom for biological activity. |

| Substitution on the terminal Nitrogen | To explore new binding interactions with potential biological targets. |

Exploration of Novel Therapeutic Targets and Indications

While the specific biological targets of this compound are not yet well-defined, the broader class of pyridine and carbothioamide-containing compounds has shown promise in several therapeutic areas. This provides a logical starting point for investigating the potential applications of this particular molecule and its future analogues.

One of the most promising areas of investigation is in the field of infectious diseases , particularly tuberculosis. Pyridine derivatives have been extensively studied for their antitubercular activity. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. Future research should involve screening this compound and its analogues against various strains of M. tuberculosis to determine their minimum inhibitory concentrations (MICs).

Another significant therapeutic area to explore is oncology . Numerous pyridine-containing compounds have demonstrated anticancer properties. The mechanism of action for these compounds is often multifaceted, ranging from the inhibition of protein kinases to the induction of apoptosis. A comprehensive screening of this compound derivatives against a panel of cancer cell lines would be a crucial first step in evaluating their potential as anticancer agents.

Furthermore, the carbothioamide moiety is known to be present in compounds with anti-inflammatory and antiviral activities. Therefore, investigating the potential of this compound in these areas is a logical extension of its therapeutic exploration.

Table 2: Potential Therapeutic Indications for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Tuberculosis | InhA, KasA, other mycobacterial enzymes | Pyridine derivatives have shown potent antitubercular activity. |

| Cancer | Protein kinases, topoisomerases, tubulin | Pyridine scaffold is a common feature in many anticancer drugs. |

| Inflammation | Cyclooxygenase (COX) enzymes, cytokines | Carbothioamide-containing compounds have demonstrated anti-inflammatory effects. |

| Viral Infections | Viral proteases, polymerases | The pyridine nucleus is present in some antiviral medications. |

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

To rigorously evaluate the therapeutic potential of this compound and its analogues, the development and utilization of advanced in vitro and in vivo models are essential. These models should be designed to provide a comprehensive understanding of the compound's efficacy, mechanism of action, and potential toxicity.

For in vitro studies , a tiered approach is recommended. Initial screening should be conducted using high-throughput assays to rapidly assess the activity of a large number of analogues against specific molecular targets or in cell-based models of disease. For example, in the context of tuberculosis research, this would involve assays to determine the MIC against M. tuberculosis. For cancer, a panel of human cancer cell lines representing different tumor types should be used to assess cytotoxicity.

Following initial screening, more sophisticated in vitro models can be employed. These include 3D cell culture models, such as spheroids or organoids, which more closely mimic the in vivo tumor microenvironment. For infectious diseases, intracellular activity assays using infected macrophages can provide insights into the ability of the compounds to eradicate pathogens within host cells.

In vivo efficacy studies are the next critical step in the preclinical development pipeline. The choice of animal model will depend on the therapeutic indication being investigated. For antitubercular drug discovery, the mouse model of tuberculosis is the gold standard. nih.govnih.gov This model allows for the assessment of a compound's ability to reduce the bacterial load in the lungs and other organs. nih.govnih.gov For oncology, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of new chemical entities.

Advanced in vivo imaging techniques, such as bioluminescence and fluorescence imaging, can be employed to non-invasively monitor disease progression and the response to treatment in real-time. nih.gov This allows for a more dynamic and detailed assessment of a compound's efficacy.

Integration of Cheminformatics and Artificial Intelligence in Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery and offers immense potential for accelerating the development of this compound-based therapeutics. These computational tools can be applied at various stages of the discovery pipeline, from lead identification to lead optimization.

Cheminformatics can be used to build and analyze large virtual libraries of this compound analogues. By calculating various molecular descriptors, it is possible to predict the physicochemical properties of these virtual compounds, such as their solubility, lipophilicity, and metabolic stability. This information can be used to prioritize the synthesis of compounds with the most favorable drug-like properties.

Artificial intelligence , particularly machine learning, can be used to develop predictive models of biological activity. By training these models on existing data for related compounds, it is possible to predict the activity of novel this compound analogues against specific therapeutic targets. This can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

The use of AI can also extend to the analysis of high-content screening data and the identification of potential biomarkers of drug response. By integrating computational and experimental approaches, a more efficient and data-driven drug discovery process can be established for the development of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.